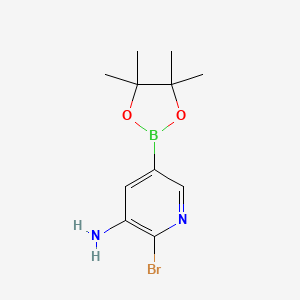![molecular formula C9H13NO3 B12962348 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid: is a bicyclic compound that features a unique structural motif. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure provides a rigid framework that can be exploited in the design of biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: Michael reactions with α,β-unsaturated carbonyl compounds result in substituted derivatives.
Common Reagents and Conditions
Oxidation: Iron(III) nitrate and 9-azabicyclo[3.3.1]nonane N-oxyl are common reagents used for oxidation reactions.
Substitution: α,β-unsaturated carbonyl compounds are used in Michael reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The bicyclic structure is prevalent in many biologically active natural products, making it a valuable scaffold for drug design.
Materials Science: The rigid framework of the compound can be utilized in the development of new materials with specific properties.
Catalysis: Derivatives of the compound are used in asymmetric catalysis.
Biological Applications:
Wirkmechanismus
The mechanism of action of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can catalyze the oxidation of alcohols to carbonyl compounds through a catalytic system involving 9-azabicyclo[3.3.1]nonane N-oxyl and copper complexes . The rigid bicyclic structure allows for precise interactions with target molecules, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A sterically unhindered and stable nitroxyl radical used in oxidation reactions.
3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates: Substituted derivatives formed through Michael reactions.
Uniqueness
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides a rigid framework for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-6-2-1-3-9(7,8(12)13)5-10-4-6/h6,10H,1-5H2,(H,12,13) |
InChI-Schlüssel |
PHEMMEHSXSGNIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCC(C1)(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)


![3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)
![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)


